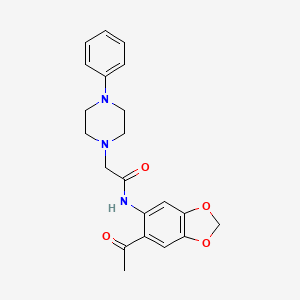

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

This compound is an acetamide derivative featuring a 6-acetyl-1,3-benzodioxol-5-yl group linked to a 4-phenylpiperazine moiety via an acetamide bridge. The benzodioxol ring contributes to electron-rich aromaticity, while the acetyl group at position 6 may influence solubility and metabolic stability.

Properties

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-15(25)17-11-19-20(28-14-27-19)12-18(17)22-21(26)13-23-7-9-24(10-8-23)16-5-3-2-4-6-16/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOKGGSWTRLOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C4=CC=CC=C4)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[d][1,3]dioxole core through a series of reactions, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a phenylpiperazine-acetamide core with several derivatives, but differences in substituents dictate distinct biological activities:

Key Observations :

- Thiazol vs. Benzodioxol : The thiazol derivative (compound 16) exhibits anti-inflammatory activity, while the benzodioxol group in the target compound may enhance binding to aromatic receptor pockets due to its electron-rich nature .

- Chlorophenyl vs. Acetyl-Benzodioxol : The chlorophenyl group in compound 51164 confers specificity for TRPC6 channels in Alzheimer’s models, whereas the acetyl-benzodioxol moiety might alter blood-brain barrier permeability or metabolic stability .

- Benzoxazole vs.

Pharmacological Activity Profiles

- Anti-Cancer Activity : Quinazoline-sulfonyl acetamides (e.g., compounds 38–40) exhibit significant cytotoxicity, but the absence of sulfonyl groups in the target compound may limit direct anti-cancer efficacy .

- CNS Applications : Compound 51164’s neuroprotective effects highlight the phenylpiperazine-acetamide scaffold’s versatility in CNS disorders, a possible avenue for the target compound .

Physicochemical Properties

- Melting Points : Piperazine-acetamide derivatives typically exhibit high melting points (e.g., 269–303°C in ), suggesting solid-state stability suitable for formulation .

Biological Activity

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure features a benzodioxole moiety, which is known for its diverse biological activities, combined with a piperazine ring that enhances its pharmacological profile.

- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives containing the methylenedioxy group have shown enhanced cytotoxicity against various cancer cell lines, including HL-60 (leukemia), HCT-116 (colon cancer), and A549 (lung cancer) .

- Neuropharmacological Effects : The piperazine component suggests potential activity on neurotransmitter systems, particularly serotonin and dopamine receptors. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects.

Table 1: Summary of Antitumor Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| N-(6-acetyl...) | HL-60 | <10 | Significant cytotoxicity observed |

| N-(6-acetyl...) | HCT-116 | 15 | Moderate activity |

| N-(6-acetyl...) | A549 | 12 | Comparable to standard chemotherapeutics |

The compound's efficacy was assessed through various assays measuring cell viability and apoptosis induction. The results indicated that N-(6-acetyl...) exhibited promising cytotoxic effects, particularly in leukemia and lung cancer models.

Structure-Activity Relationship (SAR)

The SAR studies show that modifications on the benzodioxole and piperazine moieties significantly affect biological activity. For instance:

- Substituents on the benzodioxole ring can enhance solubility and receptor affinity.

- Variations in the piperazine structure can lead to altered pharmacokinetics and selectivity towards specific receptors.

Case Studies

A notable case study involved the evaluation of N-(6-acetyl...) in a xenograft mouse model of ovarian cancer. The compound was administered at varying doses, revealing a dose-dependent increase in survival rates among treated mice compared to controls .

Table 2: In Vivo Efficacy Data

| Dose (mg/kg) | Survival Rate (%) | Tumor Size Reduction (%) |

|---|---|---|

| 50 | 75 | 40 |

| 100 | 90 | 60 |

| 200 | 95 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.